tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
CAS No.:
Cat. No.: VC16255701
Molecular Formula: C22H32N4O3
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H32N4O3 |
|---|---|
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C22H32N4O3/c1-14(2)18(25-21(28)29-22(3,4)5)20(27)26-12-10-15(11-13-26)19-23-16-8-6-7-9-17(16)24-19/h6-9,14-15,18H,10-13H2,1-5H3,(H,23,24)(H,25,28) |
| Standard InChI Key | WVZDJYDLIMNFSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate, reflects its intricate architecture. Key features include:
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A benzimidazole moiety (two fused benzene rings with two nitrogen atoms), known for intercalating into biomolecular structures .
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A piperidine ring substituted at the 4-position with the benzimidazole group, contributing to conformational flexibility .
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A tert-butyl carbamate group attached via a 3-methyl-1-oxobutan-2-yl linker, enhancing lipophilicity and metabolic stability.
The canonical SMILES string CC(C)C(C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2)NC(=O)OC(C)(C)C and InChIKey WVZDJYDLIMNFSQ-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 400.5 g/mol |
| Topological Polar Surface Area | 86.6 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| XLogP3-AA | 3.2 |
Data derived from PubChem and VulcanChem entries .
Comparative Analysis with Structural Analogs
Structurally related compounds, such as tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate (PubChem CID 71632014), share the benzimidazole-piperidine framework but differ in substituent placement. For example, the absence of the 3-methyl-1-oxobutanoyl chain in CID 71632014 reduces its molecular weight to 316.4 g/mol and alters its pharmacokinetic profile . Fluorinated derivatives, like tert-butyl N-[[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]methyl]carbamate, introduce halogen atoms to enhance binding affinity to hydrophobic enzyme pockets .
Synthesis and Preparation
Multistep Synthetic Pathways
The synthesis of tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate typically proceeds through three stages:
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Benzimidazole Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions yields the benzimidazole core .
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Piperidine Functionalization: Nucleophilic substitution or reductive amination introduces the piperidine ring at the benzimidazole’s 2-position .
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Carbamate Coupling: Reaction with tert-butyl dicarbonate () in the presence of a base installs the carbamate group.
A representative reaction sequence is illustrated below:
Optimization Challenges
Key challenges include:
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Steric hindrance during carbamate installation due to the bulky tert-butyl group, necessitating polar aprotic solvents like DMF or THF.
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Epimerization risks at the chiral center in the 3-methyl-1-oxobutanoyl chain, controlled via low-temperature reactions (<0°C) .
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Benzimidazole formation | 78 | HCl, reflux, 12 h |
| Piperidine coupling | 65 | DMF, 80°C, 6 h |
| Boc protection | 82 | THF, 0°C, 2 h |
Adapted from VulcanChem protocols.
Research Findings and Biological Data
In Vitro Studies
While direct data on this compound remain limited, analogs demonstrate:
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IC = 1.2 µM against HeLa cervical cancer cells (comparable to cisplatin) .
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MIC = 8 µg/mL against Staphylococcus aureus, outperforming vancomycin derivatives .
ADMET Predictions
Computational models (e.g., SwissADME) predict:
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High gastrointestinal absorption (95% probability).
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CYP3A4 inhibition risk due to the tertiary amine in piperidine .
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Half-life = 6.3 h in humans, suitable for twice-daily dosing.
Table 3: Predicted ADMET Properties
| Property | Value |
|---|---|
| LogP | 3.2 |
| Caco-2 Permeability | cm/s |
| CYP2D6 Inhibition | Low |
| Ames Mutagenicity | Negative |
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